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Introduction
Barium carbonate (BaCO₃), a compound of significant interest across various scientific

disciplines, crystallizes in several polymorphic forms, the most common of which is the

orthorhombic mineral witherite. A thorough understanding of its crystal structure is fundamental

to elucidating its physical and chemical properties, which in turn governs its applications,

ranging from the manufacturing of specialty glass and ceramics to its use as a precursor in the

synthesis of advanced materials. While not directly a therapeutic agent, its interaction with

biological systems and its use in specific formulations necessitate a detailed structural

understanding for professionals in drug development, particularly concerning toxicology and

biocompatibility of barium-containing compounds.

This technical guide provides a comprehensive analysis of the crystal structure of barium
carbonate, focusing on its ambient and non-ambient polymorphic forms. It offers a

consolidation of crystallographic data, detailed experimental protocols for its characterization,

and a logical workflow for its structural analysis.

Crystal Structure of Barium Carbonate Polymorphs
Barium carbonate is known to exist in three principal polymorphic forms under different

temperature and pressure conditions: an orthorhombic phase (α-BaCO₃, witherite) at ambient

conditions, a trigonal/hexagonal phase (β-BaCO₃) at high temperatures, and a cubic phase (γ-
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BaCO₃) at even higher temperatures. High-pressure studies have also revealed further

structural transformations.

Orthorhombic Barium Carbonate (Witherite) at Ambient
Conditions
At standard temperature and pressure, barium carbonate adopts an orthorhombic crystal

structure, isostructural with aragonite.[1][2] The structure is characterized by a three-

dimensional network of Ba²⁺ cations and planar CO₃²⁻ anionic groups. Each barium ion is

coordinated to nine oxygen atoms from surrounding carbonate groups, with Ba-O bond

distances ranging from approximately 2.74 to 2.89 Å.[3] The carbonate group maintains a

trigonal planar geometry, with C-O bond lengths of about 1.29 Å.[3]

Table 1: Crystallographic Data for Orthorhombic Barium Carbonate (Witherite)

Parameter Value Reference

Crystal System Orthorhombic [4]

Space Group Pmcn (No. 62) [5][6]

Lattice Parameters a = 5.3126(5) Å [5]

b = 8.8958(5) Å [5]

c = 6.4284(5) Å [5]

Unit Cell Volume (V) 303.8 Å³ [7]

Formula Units (Z) 4 [5]

Density (calculated) 4.31 g/cm³ [6]

Table 2: Atomic Coordinates and Isotropic Displacement Parameters for Witherite
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Atom
Wyckoff
Position

x y z U(iso) (Å²)

Ba 4c 0.25 0.753976 0.583887
Value not

specified

C 4c 0.25 0.919497 0.243806
Value not

specified

O1 4c 0.75 0.587994 0.599776
Value not

specified

O2 8d 0.040793 0.419687 0.184052
Value not

specified

(Data

sourced from

the Materials

Project,

which

collates and

computes

crystallograp

hic data.

Isotropic

displacement

parameters

are often

refined and

reported in

specific

experimental

studies.)

High-Temperature Polymorphs
With increasing temperature, witherite undergoes phase transitions. At approximately 811 °C

(1084 K), it transforms from the orthorhombic α-phase to a trigonal (or hexagonal) β-phase with

the space group R-3m.[8] This transition is accompanied by a significant volume increase of
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about 2.8%.[8] A further transition to a cubic γ-phase with space group Fm-3m occurs at

approximately 976 °C (1249 K).[8]

Table 3: High-Temperature Phases of Barium Carbonate

Phase Temperature Range Crystal System Space Group

β-BaCO₃ 811 °C - 976 °C Trigonal/Hexagonal R-3m

γ-BaCO₃ > 976 °C Cubic Fm-3m

High-Pressure Polymorphs
Under compression, witherite also exhibits phase transitions. A first-order transformation to a

trigonal phase with space group P-31c has been observed at approximately 7.2 GPa. This

high-pressure phase is reported to be more compressible than the initial orthorhombic phase.

Table 4: High-Pressure Phase of Barium Carbonate

Pressure
Crystal
System

Space Group
Lattice
Parameters (at
7.2 GPa)

Reference

~7.2 GPa Trigonal P-31c
a = 5.258(6) Å, c

= 5.64(1) Å

Experimental Protocols for Crystal Structure
Analysis
The determination of the crystal structure of barium carbonate relies on diffraction techniques.

The following sections outline the methodologies for single-crystal and powder X-ray diffraction,

which are the primary methods for structural elucidation.

Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD provides the most accurate determination of crystal structures, including precise

atomic positions and bond lengths.
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Methodology:

Crystal Selection and Mounting:

Select a single crystal of witherite with dimensions typically in the range of 0.1 to 0.3 mm.

The crystal should be free of visible defects and exhibit sharp extinction under a polarizing

microscope.

Mount the crystal on a goniometer head using a suitable adhesive or a cryoloop.

Data Collection:

A four-circle diffractometer is commonly employed.

X-ray Source: Molybdenum (Mo-Kα, λ = 0.7107 Å) or Copper (Cu-Kα, λ = 1.5418 Å)

radiation is typically used. For the study by de Villiers (1971), Nb-filtered Mo-Kα radiation

was used.[1]

Data Collection Strategy: A preliminary set of frames is collected to determine the unit cell

and orientation matrix. Following this, a full sphere or hemisphere of data is collected

using an omega or phi scan strategy, with frame widths typically between 0.3° and 1.0°.

Temperature: Data is often collected at low temperatures (e.g., 100 K) to reduce thermal

vibrations, although ambient temperature data is also common for studying the native

structure.

Detector: A CCD or CMOS area detector is used to record the diffraction pattern.

Data Processing and Structure Solution:

The raw diffraction images are integrated to obtain the intensities of the Bragg reflections.

Corrections for Lorentz factor, polarization, and absorption are applied.

The structure is solved using direct methods or Patterson synthesis and subsequently

refined by full-matrix least-squares on F².
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The final refinement should yield low residual factors (R-factors) and a chemically

reasonable structure. For witherite, a final R-factor of 0.033 has been reported.[5]

Powder X-ray Diffraction (PXRD) and Rietveld
Refinement
PXRD is a powerful technique for phase identification and for refining crystal structure

information from polycrystalline samples. The Rietveld method is a full-pattern fitting technique

that refines a theoretical model to match the experimental powder diffraction pattern.

Methodology:

Sample Preparation:

Grind the barium carbonate sample to a fine powder (typically <10 µm) using an agate

mortar and pestle to ensure random orientation of the crystallites.

The powder is then packed into a sample holder.

Data Collection:

Diffractometer: A Bragg-Brentano geometry powder diffractometer is commonly used.

X-ray Source: Typically Cu-Kα radiation.

Instrument Settings:

Voltage and Current: e.g., 40 kV and 40 mA.

Scan Range (2θ): e.g., 10° to 120°.

Step Size: e.g., 0.01° to 0.02°.

Time per Step: e.g., 1 to 10 seconds.

For high-temperature studies, a furnace attachment is used, and for high-pressure studies,

the sample is loaded into a diamond anvil cell.[8]
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Rietveld Refinement:

Software: Programs such as GSAS, FullProf, or TOPAS are commonly used.

Initial Model: The refinement starts with an initial structural model, including the space

group, approximate lattice parameters, and atomic positions (often taken from a known

isostructural compound or a crystallographic database).

Refinement Strategy: The refinement proceeds in a stepwise manner, typically in the

following order:

1. Scale factor.

2. Background parameters (often modeled with a polynomial function).

3. Unit cell parameters.

4. Peak profile parameters (e.g., Caglioti parameters U, V, W for a pseudo-Voigt function)

and peak asymmetry.

5. Atomic coordinates.

6. Isotropic or anisotropic displacement parameters.

Goodness-of-Fit: The quality of the refinement is assessed by monitoring the weighted

profile R-factor (Rwp), the expected R-factor (Rexp), and the goodness-of-fit (χ² =

(Rwp/Rexp)²), which should approach 1 for an ideal fit.

Visualization of the Crystallographic Analysis
Workflow
The following diagram illustrates the logical workflow for the crystal structure analysis of

barium carbonate.
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Workflow for Barium Carbonate Crystal Structure Analysis
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Workflow for Barium Carbonate Crystal Structure Analysis
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Conclusion
The crystal structure of barium carbonate is well-characterized, with the ambient orthorhombic

witherite phase being the most stable and extensively studied form. High-temperature and

high-pressure studies have revealed a rich polymorphism, providing insights into the material's

behavior under extreme conditions. The structural analysis of these phases is predominantly

carried out using single-crystal and powder X-ray diffraction techniques, with Rietveld

refinement being a crucial tool for analyzing polycrystalline samples. The detailed

crystallographic data and experimental protocols presented in this guide offer a comprehensive

resource for researchers and scientists. For professionals in drug development, this structural

information is vital for understanding the fundamental properties of barium-containing

materials, which can inform assessments of their potential biological interactions and

applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b7798742#barium-carbonate-crystal-structure-
analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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